molecular formula C16H14N2O2S2 B2983486 N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896343-04-7

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2983486
CAS No.: 896343-04-7
M. Wt: 330.42
InChI Key: PUNZXVFXKMCAPK-UHFFFAOYSA-N
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Description

N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a benzothiazole-benzamide hybrid compound characterized by a methoxy group at the 6-position of the benzothiazole ring and a methylthio (-SMe) substituent at the 2-position of the benzamide moiety.

The compound’s structure is pivotal for its physicochemical and biological properties.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-20-10-7-8-12-14(9-10)22-16(17-12)18-15(19)11-5-3-4-6-13(11)21-2/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNZXVFXKMCAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Benzamide Formation: The final step involves the coupling of the methoxy-substituted benzothiazole with 2-(methylthio)benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy and methylthio groups may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituents, spectroscopic profiles, and applications:

Table 1: Structural and Functional Comparison of Benzothiazole-Benzamide Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Applications Spectral Features (1H NMR)
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide 6-OCH₃ (BzTh), 2-SMe (Bz) 300.4 (calculated) Potential anticancer/antimicrobial (inferred) Expected: OCH₃ (~3.8–4.0 ppm), SMe (~2.5 ppm)
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) 6-NH₂ (BzTh), unsubstituted Bz 269.3 Corrosion inhibition NH₂ peaks at 5.18 ppm (singlet); aromatic protons at 6.71–8.10 ppm
N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide 6-NO₂ (BzTh), unsubstituted Bz 299.3 Intermediate for ABTB synthesis NO₂ group shifts aromatic protons upfield (e.g., 8.14–8.32 ppm)
Nitazoxanide () 5-NO₂ (thiazole), 2-OAc (Bz) 307.2 Antiparasitic Acetoxy group at ~2.1 ppm; NO₂ shifts thiazole protons
N-(2-(Benzo[d]thiazol-2-yl)-3-methoxyphenyl)benzamide (3b, ) 3-OCH₃ (Ph), BzTh 376.4 Not specified (structural analog) OCH₃ at 3.95 ppm; aromatic protons at 6.69–8.71 ppm
Key Observations:
  • Electron-Donating vs.
  • Methylthio vs. Amine/Nitro Groups: The methylthio substituent in the target compound confers higher lipophilicity than the amino group in ABTB, which may improve membrane permeability in biological systems .

Spectroscopic Characterization

NMR Analysis
  • Methoxy Group : In compound 3b (), the methoxy proton resonates at 3.95 ppm, consistent with the target compound’s expected OCH₃ signal (~3.8–4.0 ppm) .
  • Methylthio Group : Protons in -SMe typically appear as a singlet near 2.5 ppm, distinct from the amine (-NH₂) signals in ABTB (5.18 ppm) .
  • Aromatic Protons : The nitro group in N-(6-nitrobenzo[d]thiazol-2-yl)benzamide deshields adjacent protons, shifting them upfield (8.14–8.32 ppm) compared to the methoxy analog .
FT-IR Analysis
  • The amine group in ABTB shows a sharp peak at 3399 cm⁻¹, while the target compound’s methylthio group would lack such a peak, instead displaying C-S stretches near 600–700 cm⁻¹ .

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety and a methylthio group , which contribute to its unique biological properties. The molecular formula of this compound is C13_{13}H12_{12}N2_{2}O1_{1}S, with a molecular weight of approximately 300.4 g/mol . Its structure is essential for its interaction with biological targets, influencing its solubility and reactivity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines, including:

Cell LineIC50_{50} (µM)Mechanism of Action
Colo20515.3Induces G2/M arrest, activates p53
U93712.4Modulates Bcl-2/Bax levels
MCF710.1Promotes apoptosis via caspase activation
A54918.5Alters cell cycle dynamics

The mechanism of action primarily involves the activation of the p53 protein , which plays a crucial role in regulating the cell cycle and apoptosis. The compound induces G2/M cell cycle arrest and promotes apoptosis through modulation of Bcl-2 and Bax protein levels, leading to increased expression of caspases.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The compound exhibits moderate antibacterial effects, particularly against Gram-positive bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound may serve as a potential therapeutic agent for bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives, including this compound, is influenced by structural modifications. A study revealed that substituents at the C-6 position of the benzothiazole moiety significantly affect antiproliferative activity against tumor cell lines. The introduction of methoxy groups enhances selectivity and potency against specific cancer cells .

Case Studies

  • Antiproliferative Effects : A study conducted on various derivatives showed that compounds with methoxy substitutions exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts. Notably, derivatives with additional hydroxyl groups demonstrated improved selectivity against HeLa cells in micro and submicromolar concentrations .
  • Antioxidative Activity : Compounds similar to this compound have been evaluated for their antioxidative properties using DPPH and ABTS assays. The presence of hydroxyl groups was found to significantly enhance antioxidant capacity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide and its analogs?

  • Methodological Answer : The compound can be synthesized via coupling reactions between substituted 2-aminobenzothiazoles and activated benzamide intermediates. For example, intermediate 6-methoxybenzothiazol-2-amine can react with 2-(methylthio)benzoyl chloride in pyridine or dichloromethane under reflux, followed by purification via column chromatography. Structural confirmation typically involves IR (C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (methoxy singlet at ~3.8 ppm, thiazole protons at 7.2–8.5 ppm), and HRMS .

Q. How are benzamide-thiazole derivatives characterized to confirm structural integrity?

  • Methodological Answer : Multi-spectral analysis is critical:

  • IR : Identifies amide C=O (~1640–1680 cm⁻¹) and thiazole C-S-C (~680 cm⁻¹).
  • NMR : Methoxy protons (δ 3.7–3.9 ppm), thiazole C2-H (δ 8.1–8.3 ppm), and methylthio group (δ 2.5–2.7 ppm).
  • HRMS : Exact mass matching (<5 ppm error) confirms molecular formula (e.g., C₁₆H₁₃N₂O₂S₂) .

Q. What in vitro assays are commonly used to evaluate the biological activity of such compounds?

  • Methodological Answer : Anticancer activity is assessed via MTT assays (e.g., IC₅₀ against HeLa or MCF-7 cells), while anti-inflammatory potential is tested using COX-2 inhibition assays. Corrosion inhibition studies employ electrochemical impedance spectroscopy (EIS) in acidic media .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of N-(6-methoxybenzo[d]thiazol-2-yl)benzamide derivatives?

  • Methodological Answer : Microwave irradiation (e.g., 100–150 W, 80–120°C) reduces reaction time from hours to minutes by enhancing reaction kinetics. For example, coupling 2-aminobenzothiazoles with benzoyl chlorides in DMF under microwaves achieves ~85% yield vs. 60% with conventional heating .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups at position 6). Nitro groups may enhance electron-withdrawing effects, altering binding to biological targets.
  • Docking Studies : Use AutoDock Vina to model interactions with targets like COX-2 or DNA topoisomerase II. For instance, 6-methoxy derivatives show stronger hydrogen bonding vs. 6-nitro analogs .

Q. How does Rh-catalyzed C-H amidation optimize the functionalization of benzothiazole scaffolds?

  • Methodological Answer : Rh(III) catalysts (e.g., [Cp*RhCl₂]₂) enable regioselective amidation at the C2 position of 2-arylbenzo[d]thiazoles. Using aryl azides as amidating agents in DCE at 80°C achieves 70–90% yields. Mechanistic studies suggest a cyclometalation pathway .

Q. What analytical methods are critical for detecting byproducts in multi-step syntheses of such compounds?

  • Methodological Answer :

  • HPLC-MS : Monitors intermediates (e.g., nitro-to-amine reduction byproducts).
  • TLC with UV/iodine staining : Identifies unreacted starting materials.
  • ¹H NMR Kinetic Studies : Track reaction progress (e.g., disappearance of benzoyl chloride protons at δ 8.0–8.2 ppm) .

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